N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide, commonly known as BMS-986177, is a small molecule drug that has shown promising results in preclinical trials for the treatment of various inflammatory diseases.
Mechanism Of Action
BMS-986177 is a selective inhibitor of TYK2, which is a member of the Janus kinase (JAK) family of proteins. TYK2 plays a crucial role in the signaling pathway of cytokines, which are proteins that regulate the immune response. By inhibiting TYK2, BMS-986177 blocks the downstream signaling of cytokines, thus reducing inflammation and disease severity.
Biochemical And Physiological Effects
BMS-986177 has been shown to effectively reduce inflammation and disease severity in animal models of inflammatory diseases. In addition, preclinical studies have demonstrated that BMS-986177 has a favorable safety profile and is well-tolerated in animals. However, further studies are needed to evaluate the long-term safety and efficacy of BMS-986177 in humans.
Advantages And Limitations For Lab Experiments
One of the major advantages of BMS-986177 is its selectivity for TYK2, which reduces the risk of off-target effects. In addition, BMS-986177 has a favorable pharmacokinetic profile, which allows for once-daily dosing. However, one of the limitations of BMS-986177 is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
For research on BMS-986177 include clinical trials to evaluate its safety and efficacy in humans, as well as studies to investigate its potential therapeutic applications in other inflammatory diseases. In addition, further studies are needed to elucidate the long-term safety and efficacy of BMS-986177 in humans, as well as its potential interactions with other drugs.
Conclusion:
BMS-986177 is a promising small molecule drug that has shown potential therapeutic applications in various inflammatory diseases. Its selectivity for TYK2 and favorable pharmacokinetic profile make it a promising candidate for further development. However, further studies are needed to evaluate its long-term safety and efficacy in humans.
Synthesis Methods
The synthesis of BMS-986177 involves the reaction of 4-bromobenzyl cyanide with 4-fluorobenzyl bromide, followed by cyclization with cyclobutanone. The resulting product is then treated with carboxylic acid to form the final compound. The synthesis process is relatively straightforward and has been optimized for large-scale production.
Scientific Research Applications
BMS-986177 has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Preclinical studies have shown that BMS-986177 effectively blocks the activity of a specific protein called TYK2, which is involved in the inflammatory response. Inhibition of TYK2 has been shown to reduce inflammation and disease severity in animal models of inflammatory diseases.
properties
IUPAC Name |
N-[(4-bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O/c20-14-5-1-13(2-6-14)18(11-22)23-19(24)17-10-9-16(17)12-3-7-15(21)8-4-12/h1-8,16-18H,9-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPXOEPOXJVDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=C(C=C2)F)C(=O)NC(C#N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)(cyano)methyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.